molecular formula C13H16O2 B14623501 1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one CAS No. 57918-92-0

1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one

Katalognummer: B14623501
CAS-Nummer: 57918-92-0
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: FREKFKRWVDRPHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one is an aromatic ketone with the molecular formula C13H16O2. This compound is characterized by a phenyl ring substituted with a hydroxy group and a 3-methylbut-1-en-1-yl group, along with an ethanone group. It is a metabolite found in human urine and has various applications in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one can be achieved through chemoenzymatic reactions. One common method involves the use of 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase, an enzyme that catalyzes the formation of the compound from its precursors . The reaction conditions typically involve the use of protein-dithiol and reduced ferredoxin proteins as electron donors .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar chemoenzymatic processes on a larger scale. The use of bioreactors and optimized reaction conditions would be essential for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 1-[4-(3-oxo-3-methylbut-1-en-1-yl)phenyl]ethan-1-one.

    Reduction: Formation of 1-[4-(3-hydroxy-3-methylbut-1-en-1-yl)phenyl]ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its role as a metabolite in human urine and its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group and the phenyl ring allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its presence as a metabolite in human urine also highlights its relevance in biological studies .

Eigenschaften

CAS-Nummer

57918-92-0

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

1-[4-(3-hydroxy-3-methylbut-1-enyl)phenyl]ethanone

InChI

InChI=1S/C13H16O2/c1-10(14)12-6-4-11(5-7-12)8-9-13(2,3)15/h4-9,15H,1-3H3

InChI-Schlüssel

FREKFKRWVDRPHG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)C=CC(C)(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.